molecular formula C12H11N3OS B3203866 6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol CAS No. 1023732-78-6

6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol

Cat. No.: B3203866
CAS No.: 1023732-78-6
M. Wt: 245.3 g/mol
InChI Key: KVFJHSIEIRSBFR-UHFFFAOYSA-N
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Description

6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol is a heterocyclic compound that features both an imidazole and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the use of a catalyst such as ZnO nanoparticles to facilitate the reaction . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol involves its interaction with various molecular targets. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in biological systems . This inhibition is achieved through the modulation of signaling pathways that regulate the expression of these cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol apart from similar compounds is its unique combination of an imidazole and thiazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-10-4-2-1-3-9(10)11-5-15-8(6-16)7-17-12(15)14-11/h1-5,7,16H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFJHSIEIRSBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol
Reactant of Route 2
6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol
Reactant of Route 3
6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol
Reactant of Route 4
6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol
Reactant of Route 5
6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol
Reactant of Route 6
6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol

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